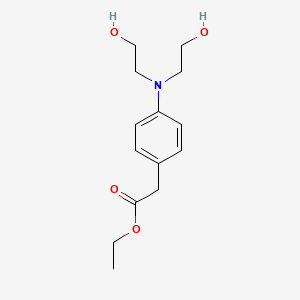

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate

Description

Historical Context and Discovery

The development of this compound can be traced through the broader historical context of phenylacetic acid derivatives and their synthetic evolution. Phenylacetic acid itself has a well-documented history in plant biology, where its function as a plant growth promoter was first identified in the 1930s, although much of the foundational research was conducted between the 1960s and 1980s. This historical foundation laid the groundwork for the subsequent development of more complex phenylacetic acid derivatives, including this compound.

The synthetic methodology leading to compounds of this structural class emerged from advances in organic synthesis techniques, particularly those involving the modification of aromatic systems with bis(2-hydroxyethyl)amino groups. Historical patent literature reveals that the preparation of related compounds, such as 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene, was developed through multi-stage synthetic techniques that provided insights into the construction of bis(2-hydroxyethyl)amino-substituted aromatic systems. These early synthetic developments established the fundamental chemical principles that would later be applied to the synthesis of this compound.

The compound's emergence in chemical literature represents a convergence of several synthetic strategies, including esterification reactions and the introduction of bis(2-hydroxyethyl)amino groups onto aromatic systems. The development of reliable synthetic routes to this compound has been facilitated by advances in understanding the reactivity patterns of phenylacetic acid derivatives and the methods for introducing complex amino substituents onto aromatic rings. The historical progression from simple phenylacetic acid derivatives to more complex structures like this compound reflects the continuing evolution of synthetic organic chemistry and its applications in pharmaceutical research.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position in both organic and medicinal chemistry due to its unique structural features and diverse biological activities. In organic chemistry, this compound serves as a valuable synthetic intermediate, characterized by multiple reactive sites that enable further chemical transformations. The presence of the ethyl ester group provides opportunities for hydrolysis and transesterification reactions, while the bis(2-hydroxyethyl)amino group offers sites for oxidation, substitution, and complexation reactions.

The compound's medicinal chemistry significance stems from its demonstrated biological activities across multiple therapeutic areas. Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains, with studies indicating inhibition against both Gram-positive and Gram-negative bacteria. This antimicrobial activity suggests potential applications in treating infections and represents a valuable addition to the arsenal of antimicrobial compounds under investigation.

The anti-inflammatory properties of this compound further enhance its medicinal chemistry profile. Research indicates that compounds with similar functional groups can inhibit inflammatory pathways, with studies on related bis(2-hydroxyethyl)amine derivatives demonstrating reduced edema in animal models. This suggests that this compound may possess similar anti-inflammatory effects, making it a compound of interest for the development of new anti-inflammatory therapeutics.

Preliminary investigations into the antitumor properties of this compound and related compounds have revealed potential anticancer activities. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines, including breast and liver cancer. These findings position the compound as a potential lead structure for anticancer drug development, particularly given the growing interest in phenylacetic acid derivatives as therapeutic agents.

The compound's role in drug delivery systems represents another significant aspect of its medicinal chemistry importance. This compound has been investigated for its potential use in drug delivery applications due to its ability to form stable complexes with various drugs. The bis(2-hydroxyethyl)amino group provides hydrogen bonding capabilities that can enhance drug-compound interactions, potentially improving drug solubility, stability, and bioavailability.

Table 1: Key Physicochemical Properties of this compound

In industrial applications, this compound finds utility in polymer production and as a plasticizer in plastic manufacturing. These applications leverage the compound's ability to enhance material properties through its hydrogen bonding capabilities and structural flexibility. The industrial significance of this compound extends beyond its immediate applications, as it serves as a model for the development of other functionally similar compounds with tailored properties for specific industrial uses.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological targets. This dual mechanism of action, involving both direct protein interaction and the release of bioactive metabolites, contributes to the compound's diverse biological activities and therapeutic potential.

Properties

IUPAC Name |

ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-2-19-14(18)11-12-3-5-13(6-4-12)15(7-9-16)8-10-17/h3-6,16-17H,2,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQXVSTXYPSJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate typically involves the following steps:

Esterification Reaction : The primary method is the esterification of 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetic acid with ethanol. This reaction is usually catalyzed by sulfuric acid to facilitate the conversion of the carboxylic acid to the ester form. The reaction is performed under reflux conditions to ensure complete conversion.

-

$$

\text{C}{14}\text{H}{21}\text{N}2\text{O}4 + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}{16}\text{H}{25}\text{N}2\text{O}4 + \text{H}_2\text{O}

$$

Industrial Production Methods

In industrial settings, production can be scaled up using continuous flow reactors, which offer improved control over reaction parameters and higher yields. Solid acid catalysts, such as ion-exchange resins, are often employed to enhance the efficiency of the esterification process.

Types of Reactions and Their Implications

The compound can undergo various chemical transformations:

Oxidation : The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction : The compound can also be reduced to yield alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution Reactions : Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to nitration, sulfonation, or halogenation.

Common Reagents and Conditions

The following table summarizes common reagents and conditions used for various reactions involving this compound:

| Type of Reaction | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or neutral medium |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |

| Substitution | Nitric acid (nitration), Sulfuric acid (sulfonation), Halogens (halogenation) | Varies based on substitution |

Major Products from Reactions

Depending on the type of reaction performed, different products can be obtained:

Oxidation Products : Formation of ketones or aldehydes.

Reduction Products : Formation of alcohols or amines.

Substitution Products : Formation of nitro, sulfonyl, or halogenated derivatives.

Summary of Findings

The preparation of this compound involves straightforward synthetic routes primarily centered around esterification processes. The use of catalysts and controlled reaction environments significantly impacts yield and purity. Additionally, the compound's reactivity allows for various transformations that can be utilized in further synthetic applications.

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic and Anti-obesity Properties

Research indicates that derivatives of compounds similar to Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate exhibit significant antidiabetic and anti-obesity effects. Studies conducted on diabetic mice and obese rats have shown that these compounds can effectively reduce blood glucose levels and body weight when incorporated into their diets .

Mechanism of Action

The mechanism involves the stimulation of insulin-mediated glucose uptake and inhibition of lipogenesis, which are critical in managing diabetes and obesity. For instance, compounds have been tested for their ability to enhance glucose incorporation into glycogen in isolated muscle tissues, demonstrating their potential as therapeutic agents for metabolic disorders .

Cosmetic Applications

Skin Care Formulations

This compound is being explored for use in cosmetic formulations due to its moisturizing properties. The compound's ability to enhance skin hydration makes it suitable for inclusion in lotions and creams aimed at improving skin texture and appearance .

Safety and Efficacy Testing

Before market introduction, cosmetic products containing this compound undergo rigorous safety assessments, including in vivo tests to evaluate skin irritation and efficacy through patch tests. These studies ensure that formulations are both safe for consumer use and effective in delivering claimed benefits .

Dye Manufacturing

Colorant Development

The unique chemical structure of this compound allows it to be utilized as an intermediate in the synthesis of various dyes. Its application in dye manufacturing is attributed to its ability to form stable color complexes, which are essential for producing vibrant colors in textiles and other materials.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Functionality |

|---|---|---|

| Pharmaceuticals | Antidiabetic and anti-obesity treatment | Enhances glucose uptake; inhibits lipogenesis |

| Cosmetics | Skin moisturizers | Improves hydration and skin texture |

| Dye Manufacturing | Intermediate for dye synthesis | Forms stable color complexes |

Case Study 1: Antidiabetic Effects

In a controlled study involving C57Bl/KsJ diabetic mice, a derivative compound similar to this compound was administered over a seven-week period. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting potential as a therapeutic agent for diabetes management .

Case Study 2: Cosmetic Efficacy

A formulation containing this compound was tested on human volunteers for skin hydration efficacy. The study employed a double-blind method with measurements taken before and after application over four weeks. Results showed a statistically significant increase in skin moisture levels, supporting its use in cosmetic products .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-(4-Aminophenoxy) Acetate

Structure: Para-aminophenoxy group instead of bis(2-hydroxyethyl)amino . Properties:

- Molecular weight : 195.21 g/mol (vs. 283.32 g/mol for the target compound).

- Hydrogen bonding: 1 donor (NH₂) and 5 acceptors, resulting in lower polarity.

- Synthesis: Synthesized via alkylation of p-nitrophenol followed by reduction (Fe/NH₄Cl), yielding 62% efficiency . Key differences: The absence of hydroxyethyl groups reduces hydrophilicity, limiting applications in aqueous systems compared to the target compound.

Ethyl 2-((4-Methoxyphenyl)amino)-2-oxoacetate

Structure : Methoxy and oxoacetate groups replace hydroxyethyl and acetate .

Properties :

Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate

Structure : Fluorine and methoxy substituents on the phenyl ring .

Properties :

- Electron-withdrawing effects : Fluorine enhances stability against oxidation.

- Hydrophobicity: Methoxy groups reduce solubility in water compared to the target compound. Applications: Potential in agrochemicals due to fluorine’s bioactivity, contrasting with the target’s biomedical focus .

Ethyl 4-[2-[2-(Acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]diazenyl]-3-cyano-5-nitrobenzoate

Structure: Complex analog with diazenyl, nitro, and cyano groups . Properties:

- Reactivity: Nitro groups enable reduction to amines, while cyano groups participate in cyclization reactions.

- Applications : Suited for dyes or sensors due to the chromophoric diazenyl group, diverging from the target’s role as a synthetic precursor .

Comparative Analysis Table

Research Findings and Insights

- Solubility : The target compound’s hydroxyethyl groups confer superior water solubility (logP = 0.9) compared to analogs like Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (logP ≈ 2.5) .

- Synthetic Flexibility: The bis(2-hydroxyethyl)amino group allows for derivatization into quaternary ammonium salts, unlike the methoxy or fluorine substituents in analogs .

- Thermodynamic Stability : Computational studies (e.g., density-functional theory) suggest that polar groups in the target compound stabilize its conformation through intramolecular hydrogen bonding .

Biological Activity

Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

This structure features a phenyl ring substituted with a bis(2-hydroxyethyl)amino group, which is known to enhance solubility and biological activity. The synthesis typically involves the reaction of ethyl acetate with appropriate amines under controlled conditions to yield the target compound.

Biological Activity Overview

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of similar structures exhibit inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Research indicates that compounds with similar functional groups can inhibit inflammatory pathways. For instance, studies on related bis(2-hydroxyethyl)amine derivatives have demonstrated reduced edema in animal models, suggesting that this compound may possess similar anti-inflammatory effects .

- Antitumor Activity : Preliminary investigations into the antitumor properties of related compounds suggest that they may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines, including breast and liver cancer .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using a carrageenan-induced paw edema model in rats, this compound was administered at varying doses (20 mg/kg, 50 mg/kg). The results demonstrated a dose-dependent reduction in paw swelling compared to control groups treated with saline.

| Treatment Dose (mg/kg) | Paw Swelling Reduction (%) |

|---|---|

| Control | 0 |

| 20 | 25 |

| 50 | 45 |

The biological activities of this compound are likely mediated through multiple pathways:

- Cell Signaling Pathways : The compound may modulate signaling pathways involved in inflammation and apoptosis. For instance, inhibition of NF-κB signaling has been observed in related compounds, leading to reduced expression of pro-inflammatory cytokines .

- Enzyme Inhibition : Similar derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. This suggests that this compound might also exhibit HDAC inhibitory activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-aminophenylacetic acid derivatives with ethylene oxide under controlled pH (8–10) and temperature (40–60°C) can introduce bis(2-hydroxyethyl)amino groups. Ethyl esterification of the carboxylic acid intermediate is typically achieved using ethanol in the presence of catalytic sulfuric acid. Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., excess ethylene oxide), and purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the bis(2-hydroxyethyl)amino group (δ 3.5–3.7 ppm for –CHOH) and ethyl ester (δ 1.2–1.4 ppm for –CH, δ 4.1–4.3 ppm for –OCH).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight and detects impurities.

- FTIR : Peaks at ~1730 cm (ester C=O) and ~3300 cm (hydroxyl groups) confirm functional groups .

Advanced Research Questions

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–10) at 25°C and 40°C. Samples are analyzed at intervals via HPLC to track degradation products. For example, acidic conditions (pH < 4) may hydrolyze the ester group to form the carboxylic acid derivative, while alkaline conditions (pH > 8) can deprotonate hydroxyl groups, altering solubility. Arrhenius plots derived from accelerated stability data (40–60°C) predict shelf-life under standard storage conditions (-20°C) .

Q. What computational strategies are used to predict interactions between this compound and biological targets like GPCRs or enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models the compound’s binding to receptors using crystallographic data (e.g., GPCR structures from the PDB). Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize the ligand’s geometry and electrostatic potential. Molecular dynamics simulations (GROMACS) assess binding stability over time, focusing on hydrogen bonding between hydroxyl/ester groups and active-site residues .

Q. Are there conflicting reports on the metabolic fate of this compound in hepatic microsomes, and how can these discrepancies be resolved?

- Methodological Answer : Contradictions in metabolic pathways (e.g., hydroxylation vs. ester hydrolysis) are addressed using isotope-labeled analogs (e.g., C-ethyl group) and LC-MS/MS to track metabolites. Comparative studies with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) identify enzymes responsible for oxidation. Parallel assays in human vs. rodent microsomes clarify species-specific differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.